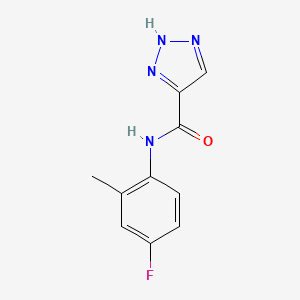

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 5-position with a carboxamide group and at the 1-position with a 4-fluoro-2-methylphenyl moiety. This compound is part of a broader class of triazole carboxamides studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. Its structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDBHQNJNWQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The triazole scaffold is widely recognized for its antimicrobial properties. Compounds containing the 1,2,3-triazole ring have shown efficacy against various pathogens. For instance, derivatives of triazoles have been synthesized and evaluated for their antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus . The incorporation of fluorine, as seen in N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, enhances the lipophilicity and overall bioactivity of these compounds.

Antifungal Properties

Triazole compounds are also crucial in antifungal therapy. This compound has been investigated for its potential to inhibit fungal growth by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have indicated that modifications to the triazole structure can lead to improved antifungal activity .

Cancer Therapeutics

The compound's ability to modulate biological pathways makes it a candidate for cancer treatment. Research has highlighted that triazole derivatives can act as inhibitors of specific enzymes involved in tumor growth and metastasis. For example, certain triazoles have been shown to inhibit the activity of kinases that are crucial for cancer cell proliferation .

Agrochemical Applications

Pesticidal Activity

this compound has demonstrated potential as a pesticide. Its structural features allow it to interact with biological systems in pests effectively. The compound's efficacy against various agricultural pests can be attributed to its ability to disrupt metabolic pathways essential for pest survival .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the triazole ring can significantly influence antimicrobial potency and selectivity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antibacterial | Demonstrated significant inhibition of E. coli growth with IC50 values in low micromolar range. |

| Study B | Antifungal | Showed enhanced activity against Candida albicans compared to non-fluorinated analogs. |

| Study C | Cancer Treatment | Inhibition of specific kinases led to reduced proliferation of breast cancer cells in vitro. |

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and related analogs:

*Calculated based on molecular formula C10H9FN4O.

Key Observations:

- Substituent Position and Electronic Effects: The target compound lacks additional substituents on the triazole ring, unlike analogs with benzyl, methyl, or amino groups (e.g., SI60). This simplicity may enhance metabolic stability compared to bulkier derivatives.

- Fluorine vs. Chlorine : The 4-fluoro-2-methylphenyl group in the target compound differs from the 4-chlorobenzyl group in , where chlorine’s higher electronegativity could alter binding affinity in biological systems.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs range from 79.0°C (compound 19c) to 175.5°C (SI60). Lower melting points in compounds with flexible groups (e.g., benzyloxy) suggest reduced crystallinity.

- Molecular Weight : The target compound (259.25 g/mol) is smaller than most analogs, which may improve bioavailability compared to higher-molecular-weight derivatives like SI60 (452.55 g/mol).

Biological Activity

N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a triazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring : The triazole moiety can be synthesized through a "click chemistry" approach using azides and alkynes.

- Carboxamide Formation : The carboxylic acid can be converted to a carboxamide using standard amide coupling reagents such as EDC or CDI.

Antimicrobial Activity

Recent studies have indicated that various 1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent inhibition against both bacterial and fungal strains.

- Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strains | Fungal Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Control | S. aureus | C. albicans | >100 µg/mL |

| Compound A | S. aureus | C. albicans | 25 µg/mL |

| Compound B | E. coli | A. niger | 50 µg/mL |

This table illustrates the enhanced antimicrobial activity of synthesized triazole derivatives compared to standard controls.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have shown selective cytotoxicity towards human cancer cell lines at nanomolar concentrations.

- Case Study : A study evaluated the effects of similar triazole derivatives on Jurkat T-cells (a model for leukemia). The results indicated that these compounds induced apoptosis characterized by:

- Morphological changes (apoptotic bodies)

- DNA fragmentation

- Reduced mitochondrial membrane potential

These findings suggest that the compound may act through mechanisms involving DNA damage and mitochondrial dysfunction.

Mechanistic Insights

Research indicates that triazole derivatives may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction : Although some triazoles do not intercalate directly with DNA, they can induce DNA damage through reactive oxygen species (ROS) generation.

- Signal Transduction Pathways : Compounds may interfere with critical signaling pathways such as NF-κB, leading to reduced inflammation and cancer cell survival.

Q & A

Q. What synthetic methodologies are recommended for N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction purity be optimized?

The synthesis of triazole-carboxamide derivatives typically involves cycloaddition reactions. For example, analogous compounds are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization (e.g., sodium azide in DMF) . To optimize purity, researchers should employ techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using solvents such as ethanol or acetonitrile. Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical, with ≥95% purity recommended for biological assays .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and triazole ring formation. For example, the triazole proton typically resonates at δ 8.1–8.3 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₀FN₅O: 235.08) .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (triazole C-H stretch) confirm functional groups .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

Structurally similar triazole-carboxamides exhibit inhibition of histone deacetylases (HDACs) and carbonic anhydrases, which are implicated in cancer and neurodegenerative diseases . For example, HDAC inhibition assays (e.g., fluorometric kits using HeLa cell lysates) show IC₅₀ values in the low micromolar range for analogs . Target validation should include enzyme activity assays and Western blotting for acetylation markers (e.g., histone H3).

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro bioactivity testing?

Low solubility (common in triazole derivatives ) can be mitigated by:

- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability . Solubility should be quantified via shake-flask method with HPLC-UV analysis .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and binding affinity to HDACs (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with HDAC2 (PDB ID: 4LXZ). Focus on hydrogen bonding with Zn²⁺ in the active site .

- QSAR Models : Train machine learning models (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) .

Q. How should contradictory data on enzyme inhibition mechanisms be resolved?

Discrepancies in reported mechanisms (e.g., HDAC vs. carbonic anhydrase inhibition ) require:

- Selectivity Profiling : Screen against a panel of enzymes (e.g., HDAC1-11, CA isoforms I/II/IX) using fluorogenic substrates.

- Cellular Context : Compare effects in cancer cell lines (e.g., MCF-7 vs. HT-29) with siRNA knockdown of target enzymes.

- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What experimental designs are recommended to evaluate neuroprotective efficacy?

- In Vitro Models : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or rotenone), with viability assessed via MTT assay. Measure reduction in caspase-3 activity via fluorometry .

- In Vivo Models : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10–50 mg/kg). Assess cognitive improvement via Morris water maze and amyloid-β plaque quantification .

- Biomarker Analysis : ELISA for BDNF and TNF-α in serum and brain homogenates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.